molecular formula C6H10N4O B1423026 N'-hydroxy-2-(1H-imidazol-1-yl)propanimidamide CAS No. 1251408-67-9

N'-hydroxy-2-(1H-imidazol-1-yl)propanimidamide

Cat. No.: B1423026
CAS No.: 1251408-67-9
M. Wt: 154.17 g/mol
InChI Key: DKPHUPIEWFKDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-hydroxy-2-(1H-imidazol-1-yl)propanimidamide is a chemical compound with the CAS Registry Number 1251408-67-9 and a molecular formula of C 6 H 10 N 4 O, corresponding to a molecular weight of approximately 154.17 to 154.18 g/mol . Its structure features an imidazole heterocycle, a versatile scaffold in medicinal chemistry, linked to a N'-hydroxypropanimidamide group. This specific molecular architecture classifies it as a valuable heterocyclic building block, primarily utilized in the research and development of novel chemical entities . This compound serves as a key synthetic intermediate in organic and medicinal chemistry research. Patent literature indicates that structurally related 2-(imidazol-1-yl) derivatives are utilized as crucial precursors in multi-step synthesis processes. For instance, they play a role in the preparation of complex molecules such as 2-(imidazol-1-yl)-1-hydroxyethane-1,1-diphosphonic acid (zoledronic acid), a potent bisphosphonate . The reactive functional groups, including the imidazole and the amidoxime, make it a versatile scaffold for constructing more complex molecules, potentially for application in pharmaceutical development and material science . Suppliers offer the compound with a typical purity of 95% to 97%, which is standard for research-grade building blocks . Handling and Usage: This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, human, veterinary, household, or personal use . Researchers are advised to consult the safety data sheet (SDS) and wear appropriate personal protective equipment, including gloves, protective clothing, and eye protection, to avoid skin contact or inhalation . For prolonged storage, it is recommended to keep the product at -4°C for short periods (1-2 weeks) or at -20°C for longer-term storage (1-2 years) .

Properties

IUPAC Name

N'-hydroxy-2-imidazol-1-ylpropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-5(6(7)9-11)10-3-2-8-4-10/h2-5,11H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPHUPIEWFKDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NO)N)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=N/O)/N)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Summary:

  • Solvent-free N-alkylation of imidazole with tert-butyl chloroacetate in the presence of a base to form imidazol-1-yl-acetic acid tert-butyl ester.
  • Hydrolysis of the ester to imidazol-1-yl-acetic acid.
  • Treatment with hydrochloric acid to yield imidazol-1-yl-acetic acid hydrochloride.

Key Reaction Conditions:

Step Reagents/Conditions Yield (%) Notes
N-alkylation Imidazole + tert-butyl chloroacetate + base, solvent-free High Environmentally friendly
Hydrolysis Acidic hydrolysis of tert-butyl ester Quantitative Followed by acid treatment
Formation of hydrochloride Treatment with HCl Quantitative Isolates the hydrochloride salt

This method minimizes the use of hazardous solvents and allows practical isolation of the intermediate.

Conversion to this compound

General Approach:

  • The imidazol-1-yl-acetic acid hydrochloride is reacted with phosphorus trichloride (PCl3) or phosphorous oxychloride (POCl3) under controlled low temperatures (0-5 °C) to form a reactive intermediate.
  • The reaction mixture is then heated (80-85 °C) to complete the formation of the desired compound or its bisphosphonic acid analog.
  • Excess phosphorus trichloride is removed by distillation under reduced pressure.
  • Hydrolysis is carried out by adding water and boiling the mixture for several hours.
  • Activated charcoal and filtration steps are used to purify the reaction mixture.
  • Crystallization is induced by adding an anti-solvent such as methanol, ethanol, isopropanol, or acetone.
  • The product is isolated by filtration, washing, and drying.

Detailed Procedure Example (Adapted from Patent WO2010050830A1):

Step Description Conditions Observations/Results
a) Add aqueous solution of imidazol-1-yl-acetic acid hydrochloride to phosphorus trichloride 0-5 °C, dropwise addition Exothermic, controlled addition required
b) Heat mixture to 80-85 °C and maintain for 1.5-2 hours 80-85 °C Reaction completion
c) Distill off excess phosphorus trichloride under reduced pressure Reduced pressure, gentle heating Removal of unreacted PCl3
d) Add water and perform hydrolysis by boiling for 4-6 hours Boiling, 95-100 °C Hydrolysis of intermediate
e) Add activated charcoal and filter through celite 80-85 °C, 30 min mixing Removal of impurities
f) Add anti-solvent (methanol, ethanol, isopropanol, or acetone) at 45-65 °C Stir for 1-2 hours, then cool Crystallization initiation
g) Cool to room temperature and stir for several hours 20-25 °C, 3-18 hours Complete crystallization
h) Filter, wash with water and anti-solvent mixtures, dry under vacuum 50-55 °C drying Obtain crystalline product

Typical Yields and Purity:

Anti-solvent Yield (%) Purity (HPLC) Notes
Methanol ~80-85 >99% High purity crystalline solid
Ethanol ~75-80 >98% Slightly lower yield
Isopropanol ~70-75 >97% Good crystallization
Acetone ~45-50 ~99% Lower yield, high purity

This process yields the compound as a crystalline monohydrate suitable for pharmaceutical use.

Analytical Characterization Data

The product is characterized by:

Technique Typical Data
1H NMR (D2O) Signals at δ ~4.6-4.7 ppm (triplet, 2H), 7.3-7.5 ppm (singlets, imidazole protons), 8.6-8.7 ppm (singlet)
13C NMR Peaks at δ ~55-76 ppm (methylene and imidazole carbons), 121-139 ppm (aromatic carbons)
31P NMR (related bisphosphonic acid) δ ~13-15 ppm (indicative of phosphorus environment)
TGA ~6% weight loss consistent with monohydrate form
HPLC Purity >99%

These data confirm the identity and high purity of the synthesized compound.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Parameters Yield/Outcome
N-alkylation of imidazole Imidazole + tert-butyl chloroacetate + base (solvent-free) Room temp, solvent-free High yield of ester intermediate
Hydrolysis of ester Acidic hydrolysis followed by HCl treatment Reflux, aqueous acid Quantitative conversion
Reaction with phosphorus trichloride Imidazol-1-yl-acetic acid hydrochloride + PCl3 0-5 °C addition, 80-85 °C reaction Formation of reactive intermediate
Hydrolysis and purification Water addition, boiling, charcoal treatment 95-100 °C, filtration Removal of impurities
Crystallization Addition of anti-solvent (MeOH, EtOH, IPA, acetone) 45-65 °C, cooling to RT Crystalline monohydrate obtained

Research Findings and Notes

  • The use of phosphorus trichloride or phosphorous oxychloride is critical for the formation of the amidine/hydroxyamidino structure.
  • Temperature control during addition and reaction phases is essential to avoid side reactions.
  • Anti-solvent choice influences yield and crystal quality; methanol and ethanol are preferred for higher yields.
  • Solvent-free synthesis of the imidazolyl-acetic acid intermediate reduces environmental impact and simplifies isolation.
  • Activated charcoal and celite filtration improve product purity by removing colored and particulate impurities.
  • The crystalline monohydrate form is stable and suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(1H-imidazol-1-yl)propanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The imidazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

N’-hydroxy-2-(1H-imidazol-1-yl)propanimidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(1H-imidazol-1-yl)propanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N'-hydroxy-2-(1H-imidazol-1-yl)propanimidamide with compounds bearing analogous heterocyclic substituents or related backbones. Key differences in molecular structure, physicochemical properties, and functional roles are highlighted.

Heterocyclic Substituent Variations
Compound Name Heterocycle Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Imidazole 2 C7H11N5O ~181.20 (estimated) Likely moderate solubility in polar solvents; potential enzyme inhibition due to imidazole coordination
N'-Hydroxy-3-(1H-pyrazol-1-yl)propanimidamide Pyrazole 3 C6H10N4O 154.17 Solubility in DMF; used as a synthetic intermediate
(1Z)-N'-Hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide 1,2,4-Triazole 2 C4H7N5O 141.13 Lower molecular weight; applications in metal-chelating agents
(1Z)-N'-Hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide Pyrazole (CF3-substituted) 3 C8H11F3N4O 236.19 Enhanced lipophilicity due to CF3 group; potential antimicrobial activity

Key Observations :

  • Imidazole vs. Pyrazole : Imidazole’s dual nitrogen atoms enable stronger metal coordination and hydrogen bonding compared to pyrazole, which has two adjacent nitrogen atoms. This may enhance biological interactions (e.g., enzyme inhibition) in the imidazole derivative .
  • Positional Isomerism : Substitution at the 2-position (imidazole) versus 3-position (pyrazole) alters steric and electronic profiles, impacting binding affinity in biological targets.
  • Functional Group Effects : Trifluoromethyl groups (as in ) increase metabolic stability and lipophilicity, whereas hydroxylamine groups enhance reactivity in amidoxime formation .

Biological Activity

N'-hydroxy-2-(1H-imidazol-1-yl)propanimidamide is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides an in-depth overview of its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H10N4OC_6H_{10}N_4O and a molecular weight of 154.17 g/mol. The compound features a hydroxyl group and an imidazole ring, which are critical for its biological interactions. The imidazole moiety is known for its role in enzyme catalysis and binding interactions, making this compound a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit microbial growth by disrupting metabolic processes or modulating enzyme activity.

Key Mechanisms:

  • Enzyme Inhibition: The compound can bind to enzymes, altering their activity and potentially leading to antimicrobial effects.
  • Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial properties, although further evaluations are required to confirm these findings.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity: Initial research indicates potential efficacy against various microorganisms.
  • Anticancer Potential: Its structural similarities to other nitrogen heterocycles suggest it may be explored as a lead compound in anticancer drug development .
  • Anti-inflammatory Effects: Imidazole derivatives are often associated with anti-inflammatory properties, which may extend to this compound.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC6H10N4OHydroxyl group enhances reactivity
N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamideC7H11N5O3Contains a nitro group; potentially enhanced activity
2-(1H-imidazol-1-yl)propanimidamideC6H10N4Simpler structure may affect binding properties

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The findings demonstrated that the compound could induce apoptosis in specific cancer cells, highlighting its potential as an anticancer therapeutic.

Q & A

Q. What synthetic strategies are effective for preparing N'-hydroxy-2-(1H-imidazol-1-yl)propanimidamide and structurally related compounds?

Methodological Answer: The synthesis of imidazole-containing amidines often involves multi-component reactions or coupling strategies. For example, copper-catalyzed reactions using terminal alkynes, sulfonyl azides, and 1H-benzo[d]imidazol-2-amine precursors can yield functionalized acetamidines (e.g., N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine) with yields up to 82% . Key steps include:

  • Dissolving reactants in polar aprotic solvents (e.g., DMF or acetonitrile).
  • Optimizing reaction temperature (typically 80–100°C) and catalyst loading (e.g., 10 mol% CuI).
  • Purification via column chromatography and characterization using FT-IR (for NH, C=N, and SO₂ groups), ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound validated?

Methodological Answer: Structural confirmation relies on spectroscopic and analytical techniques:

  • FT-IR : Identifies functional groups (e.g., NH stretches at ~3200 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl/methylene groups at δ 1.2–3.0 ppm). ¹³C NMR confirms sp² carbons (C=N at ~155 ppm) .
  • HRMS : Matches observed m/z values with theoretical molecular ion peaks (e.g., C₂₀H₂₄N₄O₂S: [M+H]⁺ calc. 384.16, found 384.15) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of amidine derivatives?

Methodological Answer: Key optimization strategies include:

  • Catalyst screening : Testing alternatives to CuI (e.g., CuBr, Ru-based catalysts) for enhanced regioselectivity .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of imidazole precursors, while additives like triethylamine reduce side reactions .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of heat-sensitive intermediates .
  • Byproduct analysis : TLC monitoring identifies unreacted starting materials, guiding purification adjustments .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies between observed and expected NMR/IR data may arise from tautomerism or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations (e.g., distinguishing amidine NH from solvent peaks) .
  • Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data .
  • Recrystallization : Reduces impurities; single-crystal X-ray diffraction provides definitive confirmation for crystalline derivatives .

Q. What methodologies are used to evaluate the antifungal activity of this compound analogs?

Methodological Answer: Antifungal screening involves:

  • In vitro microdilution assays : Determining Minimum Inhibitory Concentrations (MICs) against Candida albicans and non-albicans species .
  • Structure-Activity Relationship (SAR) studies : Modifying substituents (e.g., aryl esters, halogenated groups) to enhance potency. For example, biphenyl esters show improved activity due to increased hydrophobicity .
  • Molecular docking : Predicting binding to fungal targets (e.g., sterol 14α-demethylase) using software like AutoDock .

Q. How can analogs of this compound be rationally designed for enhanced bioactivity?

Methodological Answer: Design principles include:

  • Bioisosteric replacement : Substituting the hydroxy group with methoxy or fluorine to improve metabolic stability .
  • Hybridization : Merging with benzodioxole or thiazole moieties (e.g., N'-(arylidene)-4-(1H-benzodioxol-5-yl)benzohydrazides) to exploit synergistic antifungal effects .
  • Chiral resolution : Separating enantiomers via HPLC on cellulose-based columns to identify bioactive stereoisomers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-hydroxy-2-(1H-imidazol-1-yl)propanimidamide
Reactant of Route 2
Reactant of Route 2
N'-hydroxy-2-(1H-imidazol-1-yl)propanimidamide

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